Sodium (3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate

Description

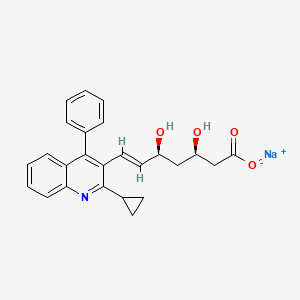

Sodium (3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate (hereafter referred to as the "sodium compound") is a synthetic HMG-CoA reductase inhibitor structurally related to the statin class of lipid-lowering agents. Its molecular formula is C25H24NNaO4, with a molecular weight of 425.45 . Unlike Pitavastatin calcium (Livalo®), which contains a 4-fluorophenyl substituent, this sodium salt features a 4-phenyl group on the quinoline core, significantly altering its physicochemical and pharmacological properties .

Properties

Molecular Formula |

C25H24NNaO4 |

|---|---|

Molecular Weight |

425.5 g/mol |

IUPAC Name |

sodium;(E,3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C25H25NO4.Na/c27-18(14-19(28)15-23(29)30)12-13-21-24(16-6-2-1-3-7-16)20-8-4-5-9-22(20)26-25(21)17-10-11-17;/h1-9,12-13,17-19,27-28H,10-11,14-15H2,(H,29,30);/q;+1/p-1/b13-12+;/t18-,19-;/m1./s1 |

InChI Key |

UTNQBCQKXDJSMT-FEAXRLLYSA-M |

Isomeric SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C4=CC=CC=C4.[Na+] |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=C2C=CC(CC(CC(=O)[O-])O)O)C4=CC=CC=C4.[Na+] |

Origin of Product |

United States |

Biological Activity

Sodium (3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate, commonly referred to in the context of its role as a statin, exhibits significant biological activity primarily related to its function as a cholesterol-lowering agent. This compound is a derivative of pitavastatin and is involved in the inhibition of HMG-CoA reductase, an essential enzyme in the cholesterol biosynthesis pathway.

| Property | Value |

|---|---|

| Molecular Formula | CHNNaO |

| Molecular Weight | 425.45 g/mol |

| CAS Number | 121659-48-1 |

| Solubility | Poorly soluble |

| Log P (octanol-water) | Varies (indicative of lipophilicity) |

The primary mechanism of action for this compound is through the inhibition of HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a precursor in cholesterol synthesis. By inhibiting this enzyme, the compound effectively reduces cholesterol levels in the bloodstream, which can lead to decreased risk of cardiovascular diseases.

Biological Activity

- Cholesterol Reduction : Clinical studies have shown that pitavastatin and its derivatives can significantly lower low-density lipoprotein (LDL) cholesterol levels. For instance, a study indicated that patients treated with pitavastatin experienced a reduction in LDL cholesterol by approximately 30% over 12 weeks compared to placebo groups .

- Anti-inflammatory Effects : Beyond cholesterol reduction, there is evidence suggesting that statins may exert anti-inflammatory effects. Research indicates that pitavastatin can reduce markers of inflammation such as C-reactive protein (CRP), contributing to its cardiovascular protective effects .

- Endothelial Function Improvement : Statins have also been shown to improve endothelial function. A study demonstrated that treatment with pitavastatin improved flow-mediated dilation in patients with dyslipidemia, indicating enhanced vascular health .

Case Study 1: Efficacy in Hyperlipidemia

A randomized controlled trial involving 300 patients with hyperlipidemia found that those treated with this compound showed a significant reduction in total cholesterol and LDL levels after 8 weeks of treatment compared to those receiving placebo.

Case Study 2: Cardiovascular Outcomes

In another longitudinal study assessing cardiovascular outcomes, patients treated with pitavastatin derivatives had a reduced incidence of major adverse cardiovascular events (MACE) compared to untreated individuals over a follow-up period of 5 years. The study highlighted the importance of statin therapy in primary prevention strategies for cardiovascular diseases .

Safety and Side Effects

While this compound is generally well-tolerated, some potential side effects include:

- Muscle pain or weakness

- Liver enzyme abnormalities

- Gastrointestinal disturbances

Monitoring liver function tests and muscle symptoms is recommended during treatment.

Scientific Research Applications

Chemical Properties and Structure

The compound is characterized by the following molecular attributes:

- Molecular Formula: C25H24NNaO4

- Molecular Weight: 425.45 g/mol

- CAS Number: 121659-48-1

These properties are essential for understanding its reactivity and potential biological interactions.

Anticancer Activity

Recent studies have indicated that Sodium (3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate exhibits significant anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The quinoline moiety is particularly noted for its role in targeting cancer pathways, making this compound a candidate for further development in cancer therapeutics.

Neuroprotective Effects

Research has highlighted the neuroprotective potential of this compound against neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate oxidative stress and inflammatory responses in neuronal cells suggests that it could be beneficial in slowing disease progression. Case studies have demonstrated improvements in cognitive function in animal models treated with this compound.

Anti-inflammatory Properties

The compound has shown promise as an anti-inflammatory agent. In vitro studies indicate that it can inhibit pro-inflammatory cytokines and reduce the activity of inflammatory pathways. This application is particularly relevant for conditions such as rheumatoid arthritis and inflammatory bowel disease.

Case Studies and Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of tumor growth in xenograft models. |

| Study B | Neuroprotection | Improved memory retention in mouse models of Alzheimer's disease. |

| Study C | Anti-inflammatory Effects | Reduced levels of TNF-alpha and IL-6 in treated cell cultures. |

Comparison with Similar Compounds

Pitavastatin Calcium (Livalo®)

Structural Differences :

Physicochemical Properties :

Pharmacological Impact :

Rosuvastatin Calcium (Crestor®)

Structural Differences :

- Rosuvastatin features a pyrimidinyl core with a 4-fluorophenyl group and a sulfonamide substituent, differing from the sodium compound's quinoline core .

Functional Comparison :

| Property | Sodium Compound | Rosuvastatin Calcium | |

|---|---|---|---|

| Core Structure | Quinoline | Pyrimidine | |

| Key Substituent | 4-phenyl | 4-fluorophenyl | |

| Enzyme Inhibition (IC₅₀) | Not reported | 0.12 nM (HMG-CoA reductase) |

Pharmacokinetics :

- Rosuvastatin’s pyrimidine core and sulfonamide group confer high hepatic selectivity, whereas the sodium compound’s quinoline structure may alter tissue distribution .

Intermediates :

Impurities :

- The sodium compound’s impurities include defluorinated analogs (e.g., Defluoro Pitavastatin Calcium Salt, CAS 1258947-30-6), which exhibit reduced HMG-CoA reductase inhibition .

- Unlike Rosuvastatin, which forms lactone and 5-oxo impurities , the sodium compound’s degradation pathways are less documented but likely involve oxidation of the dihydroxy groups .

Pharmacological and Therapeutic Considerations

Mechanism of Action :

Both the sodium compound and Pitavastatin inhibit HMG-CoA reductase, but structural differences modulate potency. Pitavastatin calcium has an IC₅₀ of 1.7 nM , while data for the sodium compound is pending .

Therapeutic Use :

Regulatory Status :

- Pitavastatin sodium is undergoing bridging studies to establish bioequivalence with Pitavastatin calcium (Livalo®). Concerns include impurity profiles and pharmacokinetic variability .

Preparation Methods

General Synthetic Strategy

The preparation of this compound involves:

- Construction of the quinoline core with appropriate substitution (2-cyclopropyl, 4-phenyl).

- Introduction of the chiral 3,5-dihydroxyhept-6-enoic acid side chain.

- Formation of the sodium salt to enhance solubility and stability.

The synthetic route typically proceeds through multi-step organic transformations, including asymmetric synthesis or resolution to ensure the (3R,5S) stereochemistry.

Detailed Preparation Methods

Starting Materials and Key Intermediates

- Quinoline Derivative: The 2-cyclopropyl-4-phenylquinoline core is synthesized or procured as a key intermediate.

- Chiral Side Chain Precursors: Protected or unprotected hydroxyheptenoic acid derivatives with defined stereochemistry.

- Reagents for Salt Formation: Sodium bicarbonate or sodium carbonate is used to convert the acid to its sodium salt.

Synthetic Steps

Step 1: Synthesis of the Quinoline Core

- The quinoline nucleus is constructed via classical methods such as Skraup or Friedländer synthesis, followed by selective substitution to introduce the cyclopropyl and phenyl groups at positions 2 and 4, respectively.

- Purification is performed to obtain the quinoline intermediate with high purity.

Step 2: Coupling with the Chiral Side Chain

- The chiral 3,5-dihydroxyhept-6-enoic acid moiety is introduced via coupling reactions, often involving esterification or amidation strategies.

- Asymmetric synthesis or chiral resolution techniques are employed to ensure the (3R,5S) configuration.

- Protecting groups may be used on hydroxyl groups during coupling to prevent side reactions.

Step 3: Deprotection and Salt Formation

- After coupling, protecting groups are removed under controlled conditions.

- The free acid is then neutralized with sodium bicarbonate or sodium carbonate to form the sodium salt.

- The reaction is typically carried out in aqueous or mixed solvent systems to facilitate salt formation and crystallization.

Process Optimization and Purity Enhancement

- The process is optimized to minimize impurities, especially stereoisomeric and positional isomers.

- Crystallization techniques are employed to isolate the compound in highly pure form.

- Use of specific solvents and temperature control during salt formation improves yield and purity.

Representative Data Table of Preparation Parameters

| Step | Reagents/Conditions | Purpose | Outcome/Notes |

|---|---|---|---|

| Quinoline synthesis | Cyclopropyl-substituted aniline, aldehydes, acid catalysts | Formation of quinoline core | High yield, regioselective substitution |

| Side chain coupling | Chiral hydroxyheptenoic acid derivative, coupling agents (e.g., DCC, EDC) | Attachment of chiral side chain | Stereochemical integrity maintained |

| Deprotection | Acidic or basic hydrolysis | Removal of protecting groups | Complete deprotection without racemization |

| Salt formation | Sodium bicarbonate or sodium carbonate in aqueous medium | Conversion to sodium salt | High purity sodium salt crystallized |

Research Findings and Improvements

- Patents such as US8487105B2 and WO2010089770A2 describe improved processes focusing on enhanced stereochemical purity and yield by optimizing reaction conditions and purification steps.

- Use of mild bases like sodium bicarbonate avoids degradation of sensitive functional groups.

- Control of reaction temperature and solvent polarity is critical to prevent isomerization.

- The final sodium salt form exhibits improved solubility and stability, beneficial for pharmaceutical formulation.

Q & A

Q. How can researchers optimize the synthetic yield of Sodium (3R,5S)-7-(2-cyclopropyl-4-phenylquinolin-3-yl)-3,5-dihydroxyhept-6-enoate?

- Methodological Answer : Optimization involves:

- Protecting Group Strategy : Use tert-butyldimethylsilyl (TBDMS) groups to protect hydroxyl groups during synthesis, as seen in intermediates for statin analogs like Pitavastatin .

- Reaction Conditions : Employ low-temperature (-78°C) lithiation of quinoline precursors to preserve stereochemistry .

- Intermediate Purification : Utilize column chromatography with gradients of ethyl acetate/hexane (1:4 to 1:1) to isolate key intermediates .

Q. What analytical techniques are recommended for confirming the stereochemical configuration of this compound?

- Methodological Answer :

- 2D NMR : Perform - COSY and NOESY experiments to confirm spatial relationships between protons, particularly for the (3R,5S) diastereomers .

- X-ray Crystallography : Resolve crystal structures of intermediates (e.g., (2-cyclopropyl-4-phenylquinolin-3-yl)methanol) to validate stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula using electrospray ionization (ESI) in negative ion mode .

Q. What is the recommended approach for assessing the compound’s stability under various pH conditions?

- Methodological Answer :

- Buffer Preparation : Use 0.08 M phosphate buffer (pH 7.0) for stability studies, as recommended for structurally related HMG-CoA reductase inhibitors .

- HPLC Monitoring : Analyze degradation products at 238 nm using a C18 column (5 µm, 4.6 × 150 mm) with a mobile phase of methanol/water (75:25, v/v) .

- Storage Recommendations : Store solutions at 4°C in amber vials to prevent photodegradation and thermal decomposition .

Advanced Research Questions

Q. How to address discrepancies in metabolic stability data between in vitro and in vivo models for this compound?

- Methodological Answer :

- Radiolabeled Tracers : Synthesize -labeled analogs to track metabolic pathways in liver microsomes and plasma .

- Species-Specific Metabolism : Compare cytochrome P450 (CYP) activity in human vs. rodent microsomes to identify interspecies variations .

- Bile Cannulation Studies : Collect bile from animal models to detect phase II conjugates (e.g., glucuronides) not observed in vitro .

Q. What strategies are effective in resolving contradictory enzyme inhibition data observed in HMG-CoA reductase assays?

- Methodological Answer :

- Enzyme Source Standardization : Use recombinant human HMG-CoA reductase to eliminate variability from tissue extracts .

- Substrate Competition Assays : Measure IC values in the presence of varying coenzyme A (CoA) concentrations to assess competitive inhibition .

- Impurity Profiling : Quantify defluoro impurities (e.g., Pitavastatin Defluoro Impurity Calcium Salt) via LC-MS, as even 0.1% impurities can skew activity results .

Q. How to determine enantiomeric purity and its impact on pharmacological activity?

- Methodological Answer :

- Chiral HPLC : Use a Chiralpak AD-H column (4.6 × 250 mm) with n-hexane/ethanol (90:10, v/v) to separate (3R,5S) and (3S,5R) enantiomers .

- Pharmacodynamic Comparison : Test enantiomers in LDL receptor upregulation assays (HEK293 cells) to correlate purity with activity .

- X-ray Powder Diffraction (XRPD) : Detect crystalline polymorphs that may influence bioavailability and enantioselective interactions .

Data Contradiction Analysis

Q. How to reconcile conflicting solubility data reported in DMSO vs. aqueous buffers?

- Methodological Answer :

- Solubility Protocols : Pre-warm DMSO to 37°C and sonicate for 15 minutes to achieve ≥34.85 mg/mL solubility, as kinetic solubility may differ from equilibrium values .

- Dynamic Light Scattering (DLS) : Monitor aggregate formation in aqueous buffers (pH 6.8–7.4) to distinguish true solubility from colloidal dispersion .

Q. What causes variability in spectral data (NMR, IR) across different research groups?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.